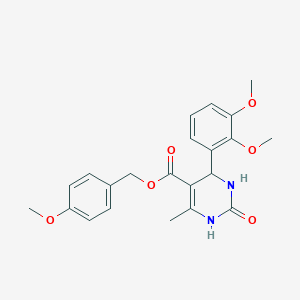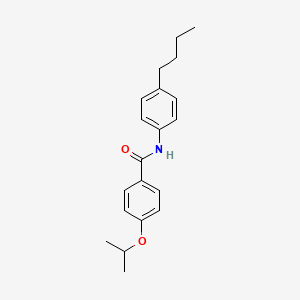![molecular formula C16H21N3O B4973070 N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide](/img/structure/B4973070.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide, also known as VUF10166, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide exerts its effects by modulating the activity of G protein-coupled receptors, ion channels, and enzymes involved in various signaling pathways. It has been shown to act as an antagonist of the histamine H3 receptor and the cannabinoid CB1 receptor, which are involved in the regulation of neurotransmitter release and synaptic plasticity. It has also been shown to inhibit the activity of phosphodiesterase 10A, an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide has been shown to have various biochemical and physiological effects, depending on the target receptor or enzyme. In neuropharmacology, it has been shown to enhance the release of neurotransmitters, such as dopamine, acetylcholine, and norepinephrine, by modulating the activity of the histamine H3 receptor and the cannabinoid CB1 receptor. In cancer research, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In cardiovascular research, it has been shown to induce vasodilation and reduce blood pressure by modulating the activity of ion channels involved in the regulation of vascular tone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous solutions. However, it also has some limitations, including its relatively high cost, limited availability, and potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide, including:
1. Investigating its potential as a therapeutic agent for various neurological disorders, such as schizophrenia, Alzheimer's disease, and Parkinson's disease.
2. Studying its mechanism of action and potential therapeutic applications in cancer research, particularly in combination with other anticancer agents.
3. Investigating its potential as a vasodilator and its mechanism of action in cardiovascular research, particularly in the context of hypertension and heart failure.
4. Developing novel analogs and derivatives of N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide with improved potency, selectivity, and pharmacokinetic properties.
5. Investigating its potential as a modulator of the gut-brain axis and its role in the regulation of gastrointestinal function and behavior.
Métodos De Síntesis
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide can be synthesized using various methods, including the reaction of 4-propylbenzoic acid with 3-(1H-imidazol-1-yl)propylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide has been extensively studied for its potential applications in various fields of research, including neuropharmacology, cancer research, and cardiovascular research. In neuropharmacology, it has been shown to modulate the activity of G protein-coupled receptors, such as the histamine H3 receptor and the cannabinoid CB1 receptor, which are involved in the regulation of neurotransmitter release and synaptic plasticity. In cancer research, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiovascular research, it has been studied for its potential as a vasodilator and for its ability to modulate the activity of ion channels involved in the regulation of cardiac function.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-4-14-5-7-15(8-6-14)16(20)18-9-3-11-19-12-10-17-13-19/h5-8,10,12-13H,2-4,9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZVYXRAZIJTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4972990.png)
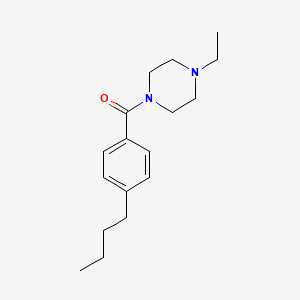
![3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B4972998.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4973003.png)
![10-bromo-3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4973006.png)
![[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4973022.png)
![N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4973035.png)
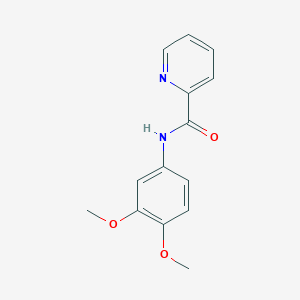
![8-[4-(2,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B4973049.png)
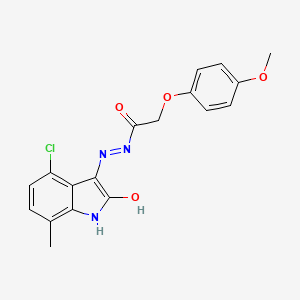
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B4973074.png)
![2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4973080.png)
